2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]-
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Overview
Description
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- is a complex organic compound characterized by the presence of two hydroxyl groups on a naphthalene ring and two hexahydro-1H-azepin-1-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- typically involves multi-step organic reactions. The starting material is often 2,3-naphthalenediol, which undergoes a series of reactions to introduce the hexahydro-1H-azepin-1-ylmethyl groups. Common reagents used in these reactions include alkylating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hexahydro-1H-azepin-1-ylmethyl groups may interact with hydrophobic regions of biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenediol: A simpler compound with only hydroxyl groups on the naphthalene ring.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-: A related compound with a tetrahydro structure.
Uniqueness
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- is unique due to the presence of both hydroxyl and hexahydro-1H-azepin-1-ylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
274261-09-5 |
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Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,4-bis(azepan-1-ylmethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C24H34N2O2/c27-23-21(17-25-13-7-1-2-8-14-25)19-11-5-6-12-20(19)22(24(23)28)18-26-15-9-3-4-10-16-26/h5-6,11-12,27-28H,1-4,7-10,13-18H2 |
InChI Key |
FXEMACRAIKSXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C(=C(C3=CC=CC=C32)CN4CCCCCC4)O)O |
Origin of Product |
United States |
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